Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate typically involves the reaction of biphenyl-4-carbonyl chloride with piperidine-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. The biphenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Methyl piperidine-4-carboxylate: This compound is similar in structure but lacks the biphenyl group, which may result in different biological activities and applications.
Piperidine-4-carboxylic acid: This compound is a precursor in the synthesis of various piperidine derivatives and has its own set of applications in organic synthesis.
The uniqueness of this compound lies in its biphenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-(4-phenylbenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-20(23)18-11-13-21(14-12-18)19(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHALLGPFRRSVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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